Cas no 89807-52-3 (Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-)
89807-52-3 structure
Product Name:Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-
CAS 번호:89807-52-3
MF:C8H6ClF3O2S
메가와트:258.645250797272
CID:588697
PubChem ID:13292200
Update Time:2025-04-19
Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-
- 1-(chloromethyl)-4-(trifluoromethylsulfonyl)benzene
- MFCD29066256
- 89807-52-3
- 4-(Trifluoromethylsulphonyl)benzyl chloride
- DTXSID40535124
- GVLRLPBIYKDVDO-UHFFFAOYSA-N
- 1-(Chloromethyl)-4-(trifluoromethanesulfonyl)benzene
-
- 인치: 1S/C8H6ClF3O2S/c9-5-6-1-3-7(4-2-6)15(13,14)8(10,11)12/h1-4H,5H2
- InChIKey: GVLRLPBIYKDVDO-UHFFFAOYSA-N
- 미소: ClCC1C=CC(=CC=1)S(C(F)(F)F)(=O)=O
계산된 속성
- 정밀분자량: 257.9729128g/mol
- 동위원소 질량: 257.9729128g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 2
- 복잡도: 299
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 42.5Ų
Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- 관련 문헌
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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